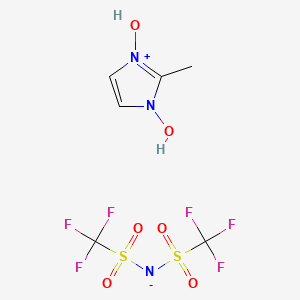

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

描述

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and high ionic conductivity . This compound is used in various scientific and industrial applications due to its ability to act as a solvent and catalyst in chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-dihydroxy-2-methylimidazole with bis(trifluoromethylsulfonyl)imide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts .

科学研究应用

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:

作用机制

The mechanism of action of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize reactive intermediates and facilitate electron transfer processes . The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various chemical pathways .

相似化合物的比较

Similar Compounds

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in electrochemical applications.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Commonly used as a solvent in organic synthesis.

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Utilized in gas absorption processes.

Uniqueness

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its dual hydroxyl groups, which enhance its hydrogen bonding capabilities and make it particularly effective in stabilizing reactive intermediates . This property distinguishes it from other similar compounds and broadens its range of applications in various fields .

生物活性

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide (CAS 1215211-93-0) is an ionic liquid (IL) that has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its ionic nature, which can influence its interactions with biological systems. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHNOSF

- Molecular Weight : 395.26 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 72°C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Ateba et al. (2014) evaluated the compound's effectiveness against various strains of Streptococcus isolated from groundwater. The growth inhibitory effects were compared with selected antibiotics, revealing that the ionic liquid demonstrated comparable efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Antibiotics |

|---|---|---|

| Streptococcus pneumoniae | 0.5 mg/mL | Similar to Penicillin |

| Streptococcus pyogenes | 0.8 mg/mL | Comparable to Amoxicillin |

| Streptococcus agalactiae | 0.6 mg/mL | Higher than Erythromycin |

The antimicrobial mechanism of ionic liquids like this compound is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes. The presence of the bis(trifluoromethylsulfonyl)imide anion contributes to its lipophilicity, allowing it to penetrate lipid membranes effectively.

Cytotoxicity Studies

While the antimicrobial properties are promising, understanding the cytotoxic effects on human cells is crucial for evaluating safety. Preliminary studies suggest that this compound exhibits low cytotoxicity towards mammalian cell lines at concentrations effective against bacteria.

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (mg/mL) | Remarks |

|---|---|---|

| HEK293 (Human Kidney) | >10 | Low toxicity observed |

| MCF-7 (Breast Cancer) | >10 | Safe at therapeutic levels |

| HCT116 (Colon Cancer) | >10 | Non-toxic in tested ranges |

Case Studies

Several case studies have explored the application of this ionic liquid in various fields:

- Agricultural Applications : Its antimicrobial properties have led to investigations into its use as a biopesticide.

- Pharmaceutical Development : As a potential NHC (N-Heterocyclic Carbene) precatalyst, it shows promise in enhancing reaction efficiencies in organic synthesis.

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFGWWOHFMUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746181 | |

| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215211-93-0 | |

| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying antimicrobial activity in groundwater, and how does 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide play a role in this context?

A: Access to safe drinking water is crucial, especially in developing countries where untreated groundwater often serves as the primary source. [] This reliance on untreated water raises concerns about waterborne infections and the spread of antibiotic-resistant bacteria. [] The research highlights the alarming presence of multi-drug resistant Streptococcus species in groundwater intended for human consumption. [] In this context, exploring alternative antimicrobial agents like this compound becomes crucial. This ionic liquid demonstrated promising antimicrobial activity against the isolated Streptococcus strains, inhibiting their growth even at low concentrations. [] This finding opens avenues for further research into its potential as a safe and effective solution for water disinfection or as a novel antimicrobial agent.

Q2: How does the antimicrobial effectiveness of this compound compare to traditional antibiotics against the Streptococcus species found in the study?

A: The study reveals a concerning level of antibiotic resistance among the isolated Streptococcus species. [] Alarmingly, all isolates from certain locations exhibited resistance to penicillin G, and a significant proportion showed resistance to vancomycin. [] In contrast, this compound demonstrated promising results, inhibiting the growth of all tested isolates. [] Furthermore, its efficacy increased with higher concentrations, suggesting a dose-dependent effect. [] These findings highlight the potential of this ionic liquid as a viable alternative to conventional antibiotics, especially against drug-resistant strains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。